molecular formula C15H19N3OS B268851 N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide

N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide

Cat. No. B268851
M. Wt: 289.4 g/mol
InChI Key: ZTJWQMACXRLGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide involves its binding to the dopamine D3 receptor and blocking its activation by dopamine. This results in a decrease in the activity of the mesolimbic dopamine pathway, which is involved in reward and motivation.
Biochemical and Physiological Effects:
N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the reinforcing effects of drugs of abuse such as cocaine and nicotine, suggesting its potential use as a treatment for drug addiction. It has also been shown to have anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in experiments.

Future Directions

There are several potential future directions for research on N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide. One direction is to further investigate its potential use as a treatment for drug addiction, particularly in combination with other therapies. Another direction is to investigate its potential use in the treatment of other neurological disorders such as schizophrenia and depression. Additionally, further research is needed to optimize its solubility and bioavailability for use in experiments.

Synthesis Methods

The synthesis of N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide involves the reaction of 4-phenylpiperazine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product.

Scientific Research Applications

N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide has been extensively studied for its potential use as a tool compound in neuroscience research. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia and drug addiction.

properties

Product Name

N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-phenylpiperazine-1-carbothioyl)cyclopropanecarboxamide

InChI

InChI=1S/C15H19N3OS/c19-14(12-6-7-12)16-15(20)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,19,20)

InChI Key

ZTJWQMACXRLGME-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

C1CC1C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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